molecular formula C12H15BrFN B596811 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene CAS No. 1355248-01-9

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene

Cat. No. B596811
M. Wt: 272.161
InChI Key: NOGCVTOHKLXGNX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is a chemical compound with the CAS Number: 1355248-01-9. Its molecular weight is 272.16 and its linear formula is C12H15BrFN . It is also known by the IUPAC name N-(3-bromo-2-fluorobenzyl)cyclopentanamine .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound. It is recommended to refer to peer-reviewed papers and technical documents for detailed synthesis procedures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-Bromo-2-Fluorobenzene, also known as bromofluorobenzene, is a compound that has gained significant attention in the field of organic chemistry due to its versatile applications . It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
  • Methods of Application or Experimental Procedures: There are several methods for synthesizing 1-Bromo-2-Fluorobenzene:
    • One of the most common methods is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution .
    • Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS), known as radical bromination .
    • It can also be synthesized through the reaction of fluorobenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide, known as base-promoted bromination .
  • Summary of the Results or Outcomes: The synthesis of 1-Bromo-2-Fluorobenzene is of great importance in organic chemistry due to its wide range of applications. The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties .

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGCVTOHKLXGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742661
Record name N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene

CAS RN

1355248-01-9
Record name N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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